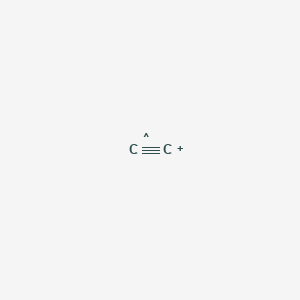

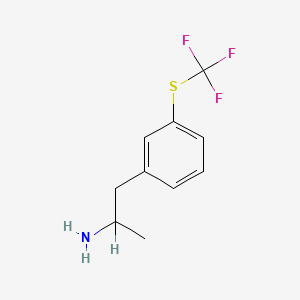

(Ethyne-1-ylium)-2-ylradical

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicarbon(1+) is a diatomic carbon.

Scientific Research Applications

Chemical Vapour Deposition

(Ethyne-1-ylium)-2-ylradical, also known as ethyne, plays a role in the chemical vapor deposition (CVD) process. It is a byproduct in the UV laser photolysis of selenophene and tellurophene, leading to the deposition of selenium and tellurium films. These films' properties were studied using techniques like XPS, SEM, and UV spectroscopy (Pola, Bastl, Šubrt, & Ouchi, 2000).

Astrochemistry

In astrochemistry, the reaction between the ethynyl radical (C2H) and methylacetylene (CH3CCH) is of interest. This reaction, which involves ethyne, produces compounds like ethynylallene and pentadiyne, providing insights into chemical processes in cold molecular clouds and planetary atmospheres (Stahl, Schleyer, Bettinger, Kaiser, Lee, & Schaefer, 2001).

Tropospheric Oxidation

The tropospheric oxidation of ethyne (acetylene, C2H2) is significant in atmospheric chemistry. The oxidation process, involving ethyne, includes the formation of peroxyl radicals and leads to products like formic acid and glyoxal. This study improves our understanding of atmospheric chemistry processes (Maranzana, Barker, & Tonachini, 2008).

NMR Spectroscopy

In NMR spectroscopy, the study of ethyne is crucial for understanding CC spin-spin coupling tensors and nuclear shielding tensors. This research enhances our knowledge of molecular structure and dynamics (Kaski, Lantto, Vaara, & Jokisaari, 1998).

Semiconductor Research

The photolysis of selenophene and tellurophene, involving ethyne, leads to the deposition of semiconductor films. This process is important for the development of semiconductor materials and electronic devices (Pola & Ouchi, 2000).

Surface Chemistry

Ethyne's adsorption on surfaces like Pd(100) is studied using techniques like reflection-absorption infrared spectroscopy (RAIRS). These studies are crucial for understanding surface reactions and catalysis (Camplin, Eve, & Mccash, 2000).

Metal Coordination Chemistry

In metal coordination chemistry, ethyne-containing ligands are used to form complexes with metals like silver. This research contributes to the development of new materials and catalysts (Greco, Hysell, Goldenberg, Rheingold, & Tor, 2006).

properties

Product Name |

(Ethyne-1-ylium)-2-ylradical |

|---|---|

Molecular Formula |

C2+ |

Molecular Weight |

24.02 g/mol |

IUPAC Name |

ethyne |

InChI |

InChI=1S/C2/c1-2/q+1 |

InChI Key |

ADIRGMFQWJHVBM-UHFFFAOYSA-N |

Canonical SMILES |

[C]#[C+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5R)-2-[6-amino-2-[(2Z)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1235547.png)

![[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl] 2-bromoacetate](/img/structure/B1235548.png)

![(1S,9S,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1235569.png)